![molecular formula C23H23ClN2O2S B2698601 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223797-94-1](/img/structure/B2698601.png)
3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a chemical compound that belongs to the class of spirocyclic compounds. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. 6]undec-3-ene-2-thione.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione have been investigated in several studies. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit fungal growth. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione in lab experiments include its ease of synthesis, high potency, and broad spectrum of biological activity. However, the compound has some limitations, including its potential toxicity and lack of specificity for certain targets.
Orientations Futures
There are several future directions for the research on 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione. These include:
1. Investigation of the compound's mechanism of action and identification of its molecular targets.
2. Development of more specific analogs of the compound with improved potency and selectivity.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and fungal infections.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models.
5. Development of new methods for the synthesis of the compound and its analogs.
Conclusion
In conclusion, 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a promising compound with potential therapeutic applications. Its ease of synthesis, high potency, and broad spectrum of biological activity make it a valuable tool for scientific research. Further investigation is needed to fully understand its mechanism of action and identify its molecular targets. The development of more specific analogs of the compound with improved potency and selectivity is also an important area of future research.
Méthodes De Synthèse
The synthesis of 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves the reaction of 3-chlorophenyl isothiocyanate and 4-methoxybenzoyl hydrazine in the presence of triethylamine. The reaction mixture is heated under reflux for several hours to obtain the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. The compound has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease.
Propriétés
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c1-28-19-11-9-16(10-12-19)21(27)26-22(29)20(17-7-6-8-18(24)15-17)25-23(26)13-4-2-3-5-14-23/h6-12,15H,2-5,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZLIFRURCMMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)
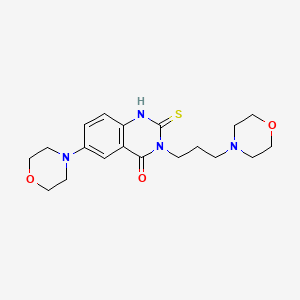
![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2698523.png)
![2-Methyl-4-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2698525.png)
![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2698527.png)
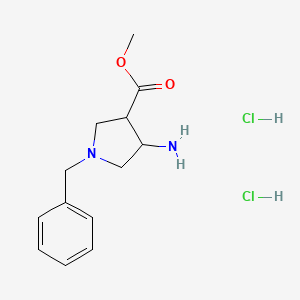
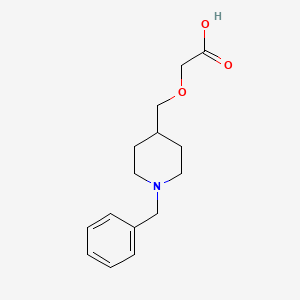
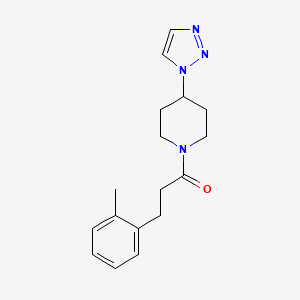
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2698531.png)
![1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2698532.png)
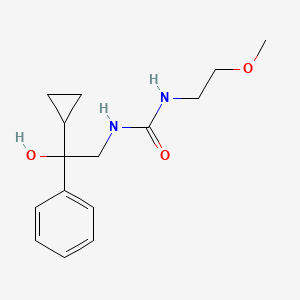
![4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2698538.png)
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2698539.png)
